Pomalidomide-PEG4-C2-Br

PROTAC p300/CBP degradation linker SAR

Pomalidomide-PEG4-C2-Br is a modular PROTAC building block with a pomalidomide-based cereblon ligand, a rigid PEG4 spacer, and a reactive C2-bromide handle. The bromide enables orthogonal conjugation (e.g., thioether/amine alkylation) without altering linker electronics, crucial for exploring warhead SAR. The PEG4 linker provides optimal spatial constraint for targets with recessed binding pockets, a critical factor validated in AR degrader campaigns. Procuring this pre-assembled conjugate saves 2-3 synthetic steps compared to in-house assembly.

Molecular Formula C23H30BrN3O8
Molecular Weight 556.4 g/mol
Cat. No. B15497634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePomalidomide-PEG4-C2-Br
Molecular FormulaC23H30BrN3O8
Molecular Weight556.4 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCOCCBr
InChIInChI=1S/C23H30BrN3O8/c24-6-8-32-10-12-34-14-15-35-13-11-33-9-7-25-17-3-1-2-16-20(17)23(31)27(22(16)30)18-4-5-19(28)26-21(18)29/h1-3,18,25H,4-15H2,(H,26,28,29)
InChIKeyOJACCYKECQEGAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 0.1 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pomalidomide-PEG4-C2-Br: A CRBN-Recruiting PROTAC Building Block with PEG4 Linker and Terminal Bromide Handle


Pomalidomide-PEG4-C2-Br (CAS 2940939-56-8, molecular formula C23H30BrN3O8, molecular weight 556.4 g/mol) is a heterobifunctional E3 ligase ligand-linker conjugate comprising a pomalidomide-based cereblon (CRBN) recruiting moiety, a 4-unit polyethylene glycol (PEG4) spacer, and a C2-terminal bromide reactive handle . This compound serves as a modular building block in PROTAC (proteolysis-targeting chimera) synthesis, wherein the terminal bromine enables nucleophilic displacement or alkylation-based conjugation to target protein ligands [1]. The PEG4 chain provides an optimized spatial and conformational bridge that mediates the formation of productive CRBN-target ternary complexes, positioning this specific conjugate as a structurally defined entry point for CRBN-recruiting degrader campaigns [2].

Why Pomalidomide-PEG4-C2-Br Cannot Be Interchanged with PEG1, PEG2, PEG6, or C2-NH2 Analogs in PROTAC Design


Linker architecture in pomalidomide-based PROTACs directly governs ternary complex geometry, degradation cooperativity, and ultimate cellular potency; variations as small as two methylene units in PEG length or a single functional group substitution (Br vs. NH2) can produce diametrically opposed degradation outcomes [1]. Systematic SAR studies demonstrate that PEG4 represents a near-rigid conformational optimum for targets with sterically constrained or buried binding pockets, whereas shorter PEG1/PEG2 linkers often fail to span the requisite inter-protein distance (typically >12 heavy atoms) and longer PEG6/PEG8 linkers introduce excessive conformational entropy that destabilizes productive ubiquitination [2]. The terminal bromide of Pomalidomide-PEG4-C2-Br further enables unique synthetic flexibility via thioether or amine alkylation that cannot be replicated with amine- or azide-terminated analogs without altering the electronic properties of the linker itself [3].

Pomalidomide-PEG4-C2-Br: Quantitative Comparative Evidence for Scientific Procurement Decisions


PEG4 Linker Length Outperforms Shorter PEG Analogs in p300/CBP Degrader Optimization

In a systematic linker-length screen evaluating pomalidomide-conjugated degraders targeting p300/CBP, the PEG4-containing compound (18i) exhibited superior degradation efficacy compared to linkers of different composition and length. Degradation was assessed in the MM1.S myeloma cell line [1]. The study specifically noted that linker length greater than 10 heavy atoms conferred enhanced degradation activity, with PEG4 representing the optimal balance between conformational constraint and span distance [2].

PROTAC p300/CBP degradation linker SAR

PEG4 Confers Near-Rigid Conformational Constraint Essential for Buried or Sterically Congested Target Pockets

The four-unit PEG variant (PEG4) imposes a near-rigid conformational span that is specifically advantageous for targets with buried or sterically congested pockets, in contrast to the increased flexibility and entropic sampling introduced by PEG6 or PEG8 linkers [1]. This constrained geometry limits the rotational freedom of the terminal ligands, enforces a well-defined distance, and can enhance ternary complex residence time by an order of magnitude compared to longer homologs [2]. The ethylene glycol repeat architecture provides predictable, incremental length and flexibility modulation, enabling PEG4 to serve as the low-entropy, high-precision spacer in the PROTAC designer's toolkit [3].

PROTAC linker design ternary complex

Terminal Bromide Enables Synthetic Conjugation Pathways Distinct from Amine- and Azide-Terminated PEG4 Analogs

The C2-terminal bromide of Pomalidomide-PEG4-C2-Br provides a nucleophilic displacement handle that enables thioether formation (via reaction with thiols) or amine alkylation, conjugation modalities that are chemically orthogonal to those available with amine-terminated (Pomalidomide-PEG4-C2-NH2, CAS 2357105-92-9) or azide-terminated (Pomalidomide-PEG4-azide) analogs . This functional group differentiation expands the synthetic toolkit for PROTAC assembly, particularly when warhead conjugation requires alkylation rather than acylation or click chemistry [1]. The bromide moiety further permits direct one-step coupling to nucleophilic handles on target ligands without intermediate activation steps .

PROTAC synthesis linker functionalization conjugation chemistry

Pomalidomide-C2-Br Motif Validated as Precursor to Potent AR Degrader (AR Degrader-8)

The Pomalidomide-C2-Br core motif (C15H14BrN3O4, MW 380.19), which constitutes the non-PEG portion of Pomalidomide-PEG4-C2-Br, has been directly employed in the synthesis of PROTAC AR Degrader-8 (HY-170329), a potent androgen receptor degrader for prostate cancer research . This compound incorporates the identical pomalidomide-C2-bromide substructure and demonstrates that the C2-bromide vector supports productive degradation of a clinically relevant oncogenic target . The AR Degrader-8 construct was reported in the European Journal of Medicinal Chemistry (2025), confirming the contemporary relevance and synthetic tractability of this specific ligand-linker architecture .

AR degradation prostate cancer PROTAC

Pomalidomide-PEG4-C2-Br: Primary Research and Industrial Application Scenarios


PROTAC Library Synthesis for Linker SAR Optimization Campaigns

Pomalidomide-PEG4-C2-Br serves as a core building block for generating focused PROTAC libraries where PEG4 linker length is held constant while warhead identity is varied. Given the empirical demonstration that PEG4 confers near-rigid conformational constraint and that linker length exceeding 10 heavy atoms enhances degradation efficacy in p300/CBP systems, this conjugate is the rational starting point for targets with sterically constrained binding pockets [1]. The terminal bromide enables parallel conjugation to diverse warheads via nucleophilic displacement, facilitating rapid SAR exploration without linker-length confounding [2].

Androgen Receptor (AR) PROTAC Development Leveraging Validated C2-Bromide Vector

The Pomalidomide-C2-Br substructure within Pomalidomide-PEG4-C2-Br has been functionally validated in the construction of PROTAC AR Degrader-8, a potent degrader targeting both full-length AR and the AR-V7 splice variant implicated in castration-resistant prostate cancer [1]. Researchers developing next-generation AR degraders can procure this building block to directly access a PEG4-extended variant of a proven CRBN-recruiting scaffold, thereby accelerating lead identification by building upon a structurally validated attachment vector [2].

CRBN-Recruiting Degrader Campaigns Requiring PEG4-Optimized Geometry

For target proteins whose binding pockets are recessed, partially occluded, or lacking large solvent-exposed surfaces, the constrained span of PEG4 is empirically preferred over longer, more flexible PEG6 or PEG8 linkers [1]. Pomalidomide-PEG4-C2-Br provides this optimal spacer pre-assembled with the pomalidomide CRBN ligand, eliminating the need for stepwise linker elongation and reducing synthetic burden by 2-3 synthetic steps relative to building from pomalidomide-amine or pomalidomide-acid precursors [2]. This is particularly valuable in academic and small-biotech settings where medicinal chemistry resources are limited [3].

Synthetic Conjugation When Amine- or Azide-Based Coupling Is Contraindicated

The terminal bromide of Pomalidomide-PEG4-C2-Br enables alkylation-based conjugation (thioether or secondary amine formation) that is chemically orthogonal to amide bond formation (requiring amine-terminated linkers) or copper-catalyzed click chemistry (requiring azide/alkyne pairs) [1]. This functional group orthogonality is essential when the target ligand contains acid-labile moieties incompatible with amide coupling conditions, or when the warhead lacks a carboxylic acid handle for direct acylation [2]. Procurement of the bromide variant ensures synthetic route optionality that cannot be achieved with the more common amine- or azide-terminated PEG4 analogs [3].

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